molecular formula C17H18N6O2 B6604178 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid CAS No. 80576-86-9

4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid

Cat. No.: B6604178
CAS No.: 80576-86-9
M. Wt: 338.4 g/mol
InChI Key: WLRJXIGOLYXBQX-UHFFFAOYSA-N
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Description

4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is a complex organic compound known for its significant applications in various scientific fields. This compound features a pteridine ring system, which is a common structural motif in many biologically active molecules. The presence of both amino and carboxylic acid functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pteridine ring system, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2,4-Diaminopteridin-6-yl)methyl]benzoic acid
  • 4-[1-(2,4-Diaminopteridin-6-yl)ethyl]benzoic acid
  • 4-[1-(2,4-Diaminopteridin-6-yl)propyl]benzoic acid

Uniqueness

4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pteridine ring system and the benzoic acid moiety allows for versatile chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-17(2,10-5-3-9(4-6-10)15(24)25)7-11-8-20-14-12(21-11)13(18)22-16(19)23-14/h3-6,8H,7H2,1-2H3,(H,24,25)(H4,18,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJXIGOLYXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574555
Record name 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80576-86-9
Record name 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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